2-Ethylfuran-3-carboxylic acid
Description
Contextualization within Furan (B31954) and Carboxylic Acid Chemistry
Furan is a five-membered aromatic heterocycle containing one oxygen atom. uop.edu.pkwikipedia.org The furan nucleus is a common motif in a vast array of natural products and pharmacologically active compounds. bldpharm.com The reactivity of the furan ring is significantly influenced by its substituents. pharmaguideline.com Electron-withdrawing groups, such as a carboxylic acid, can affect the ring's stability and its propensity to undergo electrophilic substitution reactions. pharmaguideline.com
Carboxylic acids are organic acids characterized by the presence of a carboxyl (-COOH) group. Their acidity and ability to form hydrogen bonds are key to their chemical behavior and biological roles. google.com The combination of the furan ring and the carboxylic acid functional group in 2-Ethylfuran-3-carboxylic acid results in a molecule with a distinct set of physicochemical properties and potential reactivity. The synthesis of furan-3-carboxylic acid derivatives can be challenging due to the preferential reactivity of the furan ring at the 2 and 5 positions. google.com However, methods such as the lithiation of 3-substituted furans have been developed to achieve substitution at the desired positions. scholaris.ca
Significance and Scope of Academic Research Inquiry
The significance of furan-containing molecules in medicinal chemistry is well-established, with numerous furan derivatives exhibiting a wide range of biological activities. bldpharm.com Research into substituted furan-3-carboxylic acids has revealed their potential as building blocks for novel therapeutic agents. google.com
While direct research on this compound is still emerging, studies on closely related analogs have provided compelling insights into its potential. For instance, a related compound, 5-(sec-butyl)-2-ethylfuran-3-carboxylic acid, isolated from a marine Streptomyces species, has demonstrated notable anticancer properties. mdpi.comnih.gov This discovery has spurred interest in the broader class of 2-alkyl-furan-3-carboxylic acids as potential leads in cancer research.
A study on 5-(sec-butyl)-2-ethylfuran-3-carboxylic acid reported its inhibitory effects on various cancer cell lines. nih.gov The compound was shown to induce cell death and inhibit the invasion of gastric adenocarcinoma (AGS) cells. nih.gov These findings underscore the potential of the this compound scaffold as a template for the design and synthesis of new anticancer agents.
The table below summarizes the in vitro anticancer activity of 5-(sec-butyl)-2-ethylfuran-3-carboxylic acid against several human cancer cell lines, as reported in scientific literature. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
| AGS | Gastric Adenocarcinoma | 40.5 |
| HCT116 | Colon Cancer | 123.7 |
| A375M | Melanoma | 84.67 |
| U87MG | Glioblastoma | 50 |
| A549 | Lung Adenocarcinoma | 58.64 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a substance needed to inhibit a biological process by half.
The exploration of this compound and its derivatives is an active area of research, with the potential to yield novel compounds with significant biological activity. Future studies will likely focus on elucidating the structure-activity relationships within this class of molecules to optimize their therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDNTJRDMKVQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71088-82-9 | |
| Record name | 2-ethylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Ethylfuran 3 Carboxylic Acid
Established Synthetic Routes to the 2-Ethylfuran-3-carboxylic acid Core
The construction of the this compound molecule relies on fundamental strategies for furan (B31954) ring synthesis followed by the introduction or modification of the ethyl and carboxylic acid groups at the appropriate positions.
Strategies for Furan Ring Construction
The synthesis of the furan ring itself can be achieved through various established methods. While direct synthesis of this compound is not extensively detailed in readily available literature, general furan synthesis strategies provide a foundation. These methods often involve the cyclization of appropriately substituted precursors. For instance, the Paal-Knorr furan synthesis, which involves the dehydration of 1,4-dicarbonyl compounds, is a classic method for forming the furan ring. Other approaches include the Feist-Benary furan synthesis, which utilizes the reaction of α-halo ketones or aldehydes with β-dicarbonyl compounds. The specific precursors for these reactions would need to be carefully chosen to facilitate the eventual introduction of the ethyl and carboxyl groups at the 2 and 3 positions, respectively.
Introduction and Modification of Alkyl and Carboxylic Acid Functionalities at Designated Positions
Once the furan ring is formed, or during its synthesis, the ethyl and carboxylic acid groups must be introduced at the C2 and C3 positions. The introduction of alkyl groups onto a furan ring can be achieved through reactions like Friedel-Crafts alkylation. studysmarter.co.ukresearchgate.net However, controlling the regioselectivity of such reactions on an unsubstituted furan ring can be challenging.
A more controlled approach often involves starting with a furan derivative that already contains a functional group that can be converted to the desired substituent. For example, starting with a 3-furoic acid derivative, one could potentially introduce an ethyl group at the 2-position. Conversely, a 2-ethylfuran (B109080) starting material could be carboxylated at the 3-position. The carboxylation of furan rings can be challenging, but methods involving metallation followed by reaction with carbon dioxide have been developed. google.com
Literature describes the synthesis of various alkyl-substituted furan-3-carboxylates. For instance, ethyl 2-methyl-5-ethylfuran-3-carboxylate has been prepared, highlighting that methods exist for creating furan-3-carboxylates with alkyl groups at other positions. google.com The synthesis of methyl 2-methylfuran-3-carboxylate is also documented. google.com These examples suggest that a multi-step synthesis, potentially involving the construction of a furan ring with pre-existing functional groups that can be modified, is a viable strategy. For example, a precursor like ethyl 2-formyl-5-ethylfuran-3-carboxylate could potentially be synthesized and the formyl group subsequently reduced to an ethyl group.
Advanced Synthetic Approaches to this compound and its Analogs
More contemporary synthetic methods offer potentially more efficient and selective routes to this compound and related compounds. These include metal-catalyzed reactions and environmentally benign biocatalytic and electrochemical approaches.
Metal-Catalyzed Coupling and Cross-Ketonization Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and could be applied to the synthesis of this compound. For example, a Suzuki or Stille coupling could be envisioned between a 2-halofuran-3-carboxylate derivative and an ethyl-containing organometallic reagent.
Cross-ketonization reactions have emerged as a valuable method for synthesizing acyl furans. rsc.orgresearchgate.netdntb.gov.ua This reaction typically involves the coupling of a furan derivative with a carboxylic acid or its ester. For instance, the cross-ketonization of methyl 2-furoate with carboxylic acids has been demonstrated to produce various acyl furans. rsc.orgresearchgate.net While this directly yields a ketone, subsequent reduction could provide the desired ethyl group. The production of renewable oleo-furan surfactants has been achieved through the cross-ketonization of 2-furoic acid and lauric acid, showcasing the versatility of this reaction for creating substituted furans. rsc.orgnih.gov
Biocatalytic and Electrochemical Synthesis Pathways for Furan Carboxylic Acids
Biocatalytic methods offer a green and highly selective alternative for the synthesis of furan carboxylic acids. figshare.comresearchgate.netfrontiersin.orgacs.org These methods often utilize whole-cell biocatalysts or isolated enzymes to oxidize furan aldehydes to their corresponding carboxylic acids. figshare.comfrontiersin.orgacs.org For example, recombinant Escherichia coli expressing specific dehydrogenases have been successfully used to produce various furan carboxylic acids with high yields. figshare.comresearchgate.netacs.org While these examples primarily focus on the oxidation of furfural (B47365) and its derivatives to 2-furoic acids, the underlying principles could be adapted for the synthesis of 3-furoic acid derivatives. The key would be to identify or engineer an enzyme capable of selectively oxidizing a precursor to this compound.
Electrochemical synthesis is another promising green chemistry approach. frontiersin.orgnih.govacs.orgnih.govacs.org Electrosynthesis can drive reactions under mild conditions without the need for harsh chemical oxidants or reductants. frontiersin.orgnih.govnih.gov For instance, the electrochemical synthesis of selenylbenzo[b]furan derivatives through the cyclization of 2-alkynylphenols demonstrates the power of this method in constructing furan-containing ring systems. frontiersin.orgnih.govnih.gov An electrochemical approach to 2,5-furandicarboxylic acid has also been reported, involving the carboxylation of a furfural derivative. acs.org This suggests that electrochemical carboxylation could be a viable strategy for introducing the carboxylic acid group onto a 2-ethylfuran precursor.
Derivatization Reactions of the Carboxylic Acid Moiety of this compound
The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives such as esters and amides. google.comgcms.cz These reactions typically proceed through standard organic transformations.
Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. This is a common and straightforward derivatization.
Amide Formation: The formation of amides can be achieved by first converting the carboxylic acid to a more reactive acyl halide (e.g., acyl chloride) by treatment with a reagent like thionyl chloride. google.com The resulting acyl halide can then be reacted with an appropriate amine to form the desired amide. google.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride.
Other Reactions: The furan ring itself can participate in various reactions, although the presence of both an electron-donating ethyl group and an electron-withdrawing carboxylic acid group can influence the regioselectivity and reactivity. For instance, furans can undergo Diels-Alder reactions, acting as dienes. rsc.org The electron-withdrawing nature of the carboxylic acid group generally deactivates the furan ring towards electrophilic substitution. rsc.org
The following table summarizes some potential derivatization reactions of the carboxylic acid group:
| Reagent(s) | Product Type |
| Alcohol, Acid Catalyst | Ester |
| Thionyl Chloride, then Amine | Amide |
| Lithium Aluminum Hydride | Primary Alcohol |
Esterification and Amidation Strategies
The carboxylic acid group of this compound can be readily converted into esters and amides, which are valuable intermediates in the synthesis of more complex molecules.
Esterification:
Esterification is a fundamental transformation of carboxylic acids. For this compound, this can be achieved through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Another method is the reaction of the corresponding acyl chloride with an alcohol. google.com For instance, methyl 2-ethylfuran-3-carboxylate can be synthesized, and similar methods can be applied to produce esters with larger alkyl groups. google.com The synthesis of furan-3-carboxylic acid esters can also be achieved from the corresponding acyl chloride. google.com
Amidation:
Amide synthesis from this compound can be accomplished by reacting the acid with an amine, often facilitated by a coupling agent to form the amide bond. researchgate.netlookchemmall.com Alternatively, and often more efficiently, the corresponding acyl halide can be reacted with an amine. google.com This method is advantageous for preparing a wide range of amides. For example, 2,5-dimethylfuran-3-carboxylic acid N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-amide has been synthesized by reacting the acyl chloride with the appropriate amine. google.com Microwave-assisted synthesis has also been shown to be an effective method for the amidation of furan carboxylic acids. researchgate.net
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2,5-dimethylfuran-3-carboxylic acid | Thionyl chloride, then 4-N-butylamino-2,2,6,6-tetramethylpiperidine | 2,5-dimethylfuran-3-carboxylic acid N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-amide | google.com |
| 2-furoic acid | Furfurylamine, DMT/NMM/TsO⁻ or EDC (microwave-assisted) | N-(furan-2-ylmethyl)furan-2-carboxamide | researchgate.net |
| 2-furoic acid | Furfuryl alcohol, DMT/NMM/TsO⁻ or EDC (microwave-assisted) | Furan-2-ylmethyl furan-2-carboxylate | researchgate.net |
| Furan-3-carboxylic acid | Thionyl chloride, then ethanol | Ethyl furan-3-carboxylate | google.com |
Acyl Halide Formation and Subsequent Nucleophilic Acyl Substitutions
The conversion of this compound to its acyl halide, typically the acyl chloride, significantly enhances its reactivity toward nucleophiles. This transformation is a key step in the synthesis of various derivatives.
Acyl Halide Formation:
The most common method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂). google.comlibretexts.org This reaction converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic attack. libretexts.org
Nucleophilic Acyl Substitution:
Once formed, 2-ethylfuran-3-carbonyl chloride can undergo nucleophilic acyl substitution with a wide array of nucleophiles. masterorganicchemistry.combyjus.com This is a versatile reaction for creating new C-C, C-O, C-N, and C-S bonds. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group. pressbooks.pub The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, allowing them to be converted into esters, amides, and anhydrides. pressbooks.pub For example, the reaction of 3-methylfuran-2-carbonyl chloride with amines or alcohols readily produces the corresponding amides and esters.
| Acyl Chloride | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2,5-dimethylfuran-3-carbonyl chloride | 4-N-butylamino-2,2,6,6-tetramethylpiperidine | Amide | google.com |
| Furan-3-carbonyl chloride | Ethanol | Ester | google.com |
| 2-methylfuran-3-carbonyl chloride | Aniline | Amide | nih.gov |
| 3-methylfuran-2-carbonyl chloride | Methanol | Ester |
Reactivity of the Furan Heterocycle within this compound Systems
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions that target the heterocyclic core.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The furan ring readily undergoes electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. In 2-substituted furans, electrophilic attack generally occurs at the C5 position. smolecule.com The ethyl group at the 2-position and the carboxylic acid group at the 3-position will influence the regioselectivity of these reactions. For instance, electrophilic substitution on 2-(furan-2-yl)naphtho[2,1-d] whiterose.ac.ukwhiterose.ac.ukthiazole occurs exclusively at the 5-position of the furan ring. researchgate.net
Oxidative Transformations and Radical Chemistry
The furan ring is sensitive to oxidation. researchgate.net Oxidative cleavage of the furan ring can lead to the formation of dicarbonyl compounds. For example, the oxidation of furan derivatives can yield maleic acid. researchgate.net
The reactions of furan derivatives with radicals, particularly hydroxyl radicals (•OH), are significant in atmospheric chemistry and combustion. whiterose.ac.uknih.govacs.org These reactions can proceed via addition of the radical to the furan ring or by hydrogen abstraction from the ring or the alkyl substituent. whiterose.ac.ukacs.org For alkylated furans, radical addition to the furan ring is often the dominant pathway under many conditions. whiterose.ac.uknih.gov
Ring-Opening and Rearrangement Reactions
The furan ring can undergo ring-opening reactions under various conditions. For example, 2-ethylfuran can be converted to 4-oxo-(E)-2-hexenal through a ring-opening reaction using aqueous N-bromosuccinimide. lookchem.com Furan derivatives can also undergo rearrangement reactions. The Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols, is a well-known example that converts furans into pyranones. frontiersin.orgthieme-connect.comchim.it While not directly applicable to this compound without modification, it highlights a key reactivity pattern of the furan core. The Piancatelli rearrangement is another important transformation where furfuryl alcohols rearrange to cyclopentenones. chim.it
Catalytic Systems for this compound Synthesis and Transformation
Catalysis plays a crucial role in both the synthesis and transformation of furan derivatives.
Synthesis:
Catalytic methods are employed in the synthesis of the furan ring itself. For example, palladium-catalyzed direct carbonylation of 2-ethylfuran can yield 2-ethylfuran-5-carboxylic acid. rsc.org While this produces an isomer, it demonstrates a catalytic route to functionalized ethylfurans.
Transformations:
Various catalytic systems can be used to transform this compound and its derivatives. For instance, palladium on alumina (B75360) (Pd/Al₂O₃) has been used for the hydrogenation of furan carboxylic acids to their tetrahydrofuran (B95107) counterparts. researchgate.net The use of chiral modifiers like cinchonidine (B190817) can induce enantioselectivity in these hydrogenations. researchgate.net Metal catalysts are also employed in ring-opening and rearrangement reactions of furan derivatives. chim.itresearchgate.net For example, the rearrangement of furfuryl alcohol to cyclopentanone (B42830) can be catalyzed by various metals like Ni, Pt, and Pd. researchgate.net
| Substrate | Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-ethylfuran | Pd(OAc)₂ | Carbonylation | 2-ethylfuran-5-carboxylic acid | rsc.org |
| Furan carboxylic acids | Pd/Al₂O₃ | Hydrogenation | Tetrahydrofuran carboxylic acids | researchgate.net |
| Furfuryl alcohol | Ni, Pt, or Pd | Rearrangement | Cyclopentanone | researchgate.net |
Homogeneous Catalysis
Homogeneous catalysis plays a crucial role in the functionalization of furan rings. For the synthesis of furan-3-carboxylates, several homogeneous catalytic methods have been developed for related compounds, which could be adapted for the synthesis of this compound.
One potential route involves the palladium-catalyzed carbonylation of furan precursors. For instance, the carbonylation of 3-bromofurans or furan-3-triflates in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a carbon monoxide source can yield the corresponding carboxylate. While specific examples for this compound are not prevalent in the literature, the general applicability of this method to various substituted furans suggests its potential. The reaction would likely proceed via an oxidative addition of the furan halide to a Pd(0) complex, followed by CO insertion and subsequent nucleophilic attack by an alcohol to give the ester, which can then be hydrolyzed. encyclopedia.pub
Another approach could be the rhodium-catalyzed reaction of a diazoacetate with a vinyl ether derivative. This method has been used for the synthesis of furan-3-carboxylates and could theoretically be adapted by using a propionyl-substituted vinyl ether to introduce the ethyl group at the 2-position. cardiff.ac.uk
Gold(III) iminophosphorane complexes have been shown to be efficient catalysts for the addition of 2-methylfuran (B129897) to methyl vinyl ketone. brooklyn.edu While this is not a direct synthesis of the target molecule, it demonstrates the potential of homogeneous gold catalysis for C-C bond formation on the furan ring, which could be a step in a multi-step synthesis.
Table 1: Potential Homogeneous Catalytic Reactions for the Synthesis of 2-Ethylfuran-3-carboxylate Precursors
| Catalytic System | Reactants | Product | Potential for this compound |
| Pd(OAc)₂ / PPh₃ / CO | 3-Bromo-2-ethylfuran, Alcohol | Ethyl 2-ethylfuran-3-carboxylate | High, based on general palladium-catalyzed carbonylation reactions. encyclopedia.pub |
| Rh₂(OAc)₄ | Ethyl 2-diazoacetate, 1-ethoxy-1-butene | Ethyl 2-ethyl-5-methylfuran-3-carboxylate | Moderate, requires specific vinyl ether and may lead to mixture of isomers. cardiff.ac.uk |
| Au(III)-iminophosphorane | 2-Ethylfuran, Methyl acrylate | Methyl 3-(2-ethylfuran-5-yl)propanoate | Indirect, demonstrates C-C bond formation on the furan ring. brooklyn.edu |
Heterogeneous Catalysis and Surface Interactions
Heterogeneous catalysts are advantageous for their ease of separation and recyclability, making them suitable for industrial applications. The synthesis of this compound could potentially be achieved through multi-step processes involving heterogeneous catalysts.
A plausible synthetic strategy is the Feist-Bénary furan synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.org To obtain a 2-ethyl-3-carboxy furan derivative, one could react ethyl 3-oxopentanoate (B1256331) with a 2-haloacetoacetate in the presence of a base. The reaction proceeds via enolate formation, nucleophilic substitution, and subsequent cyclization and dehydration, which can be facilitated by a solid base catalyst. wikipedia.orgresearchgate.net
Another classical method is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required, which itself could be synthesized through various routes. The cyclization is typically catalyzed by solid acid catalysts like zeolites or acidic resins.
The oxidation of 2-alkylfurans is a key transformation. While direct selective oxidation of the 3-position of 2-ethylfuran to a carboxylic acid is challenging, heterogeneous catalysts are extensively studied for the oxidation of other positions or the side chain. For instance, supported metal catalysts (e.g., Au, Pd, Pt) on various oxides (e.g., TiO₂, CeO₂) are used for the oxidation of furan derivatives. researchgate.net The surface interactions between the furan ring, the ethyl group, and the catalyst surface would play a critical role in determining the selectivity of the oxidation. The electron-donating nature of the ethyl group activates the furan ring, making the 5-position particularly susceptible to electrophilic attack and subsequent oxidation. acs.org
Table 2: Potential Heterogeneous Catalytic Steps in the Synthesis of this compound
| Reaction Type | Catalyst | Reactants | Product | Relevance to Target Compound |
| Feist-Bénary Synthesis | Solid Base (e.g., MgO) | Ethyl 3-oxopentanoate, Ethyl 2-chloroacetoacetate | Ethyl 2-ethyl-4-hydroxy-5-methylfuran-3-carboxylate | A potential route to a substituted furan-3-carboxylate. wikipedia.orgresearchgate.net |
| Paal-Knorr Synthesis | Zeolite (e.g., H-ZSM-5) | 3-Acetyl-2,5-heptanedione | 2,5-Diethyl-3-methylfuran | Demonstrates furan ring formation from a 1,4-dicarbonyl. A tailored precursor would be needed. wikipedia.orgorganic-chemistry.org |
| Oxidation | Au/TiO₂ | 2-Ethylfuran | 2-Ethyl-5-hydroxyfuran, Furan-2-yl-ethanone | Illustrates potential side reactions and challenges in selective C-H oxidation. researchgate.net |
Biocatalytic Systems in Furan Carboxylic Acid Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While there are no specific reports on the biocatalytic synthesis of this compound, the enzymatic synthesis of other furan carboxylic acids provides a strong basis for potential biocatalytic routes.
Enzymes such as oxidases and dehydrogenases have been successfully employed for the selective oxidation of furan aldehydes to their corresponding carboxylic acids. researchgate.net For instance, recombinant E. coli cells expressing vanillin (B372448) dehydrogenase have been used for the oxidation of furfural and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net A potential biocatalytic route to this compound could involve the use of a whole-cell biocatalyst or an isolated enzyme to oxidize a precursor like 2-ethylfuran-3-carbaldehyde. The challenge lies in the synthesis of this specific aldehyde precursor.
Another approach could be the biocatalytic carboxylation of a 2-ethylfuran precursor. While less common, enzymatic carboxylation reactions are an area of active research. The toxicity and inhibition of furan compounds towards microbial cells are significant factors that need to be considered and can be mitigated through strategies like fed-batch processes and pH control. researchgate.net
Table 3: Analogous Biocatalytic Reactions for Furan Carboxylic Acid Synthesis
| Biocatalyst | Substrate | Product | Potential Application for this compound |
| E. coli expressing Vanillin Dehydrogenase | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid | Oxidation of 2-ethylfuran-3-carbaldehyde to the corresponding acid. researchgate.net |
| Aspergillus niger | Furfural | Furoic acid | Demonstrates fungal-mediated oxidation of furan aldehydes. |
| Whole cells of Gluconobacter oxydans | Furfuryl alcohol | Furfural | Illustrates selective alcohol oxidation, a potential step in a multi-step biocatalytic pathway. |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Ethylfuran 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. ethernet.edu.et It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei, allowing for the mapping of the covalent framework of 2-Ethylfuran-3-carboxylic acid.
Elucidation of Proton and Carbon Frameworks
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid group in compounds like this compound is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10–12 ppm. libretexts.org This significant downfield shift is a distinctive feature of carboxylic acids. libretexts.org The protons on the furan (B31954) ring and the ethyl group would exhibit characteristic shifts and coupling patterns. The proton on the C5 carbon of the furan ring would likely appear as a doublet, coupled to the proton on the C4 carbon. Similarly, the C4 proton's signal would be a doublet. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, which would in turn appear as a triplet.
The ¹³C NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The carbon of the carboxyl group (C=O) is characteristically found far downfield. The furan ring would show four distinct signals for its carbon atoms, two of which would be quaternary (C2 and C3). The ethyl group would contribute two signals corresponding to the methylene and methyl carbons. While specific experimental data for this compound is not widely published, data from the analogous compound, 2-methyl-3-furoic acid, can provide insight. nih.gov The primary difference would be the substitution of the methyl group signals with those corresponding to an ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Carboxyl H | 10.0 - 12.0 | - | Broad Singlet |
| Furan H (C5) | ~7.3 | ~145 | Doublet |
| Furan H (C4) | ~6.5 | ~115 | Doublet |
| Ethyl CH₂ | ~2.8 | ~20 | Quartet |
| Ethyl CH₃ | ~1.3 | ~13 | Triplet |
| Carboxyl C | - | ~165 | Singlet |
| Furan C (C2) | - | ~158 | Singlet |
| Furan C (C3) | - | ~120 | Singlet |
Note: Values are estimates based on typical ranges for functional groups and data from analogous structures.
Conformational Analysis via Multi-dimensional NMR Techniques
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. It would confirm the coupling between the H4 and H5 protons on the furan ring and, crucially, the coupling between the methylene and methyl protons of the ethyl group, confirming its structure.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively assign each proton signal to its corresponding carbon atom in the furan and ethyl moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular puzzle. For instance, correlations would be expected from the methylene protons of the ethyl group to the C2 and C3 carbons of the furan ring, confirming the ethyl group's position at C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It could provide insights into the preferred orientation of the carboxylic acid group relative to the furan ring and the rotational conformation of the ethyl group. Such studies on related molecules have been used to determine energetically favorable conformers. researchgate.netacs.org
Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. ontosight.ai It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₇H₈O₃. HRMS can distinguish this composition from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The ability to obtain exact mass measurements is a critical step in identifying unknown compounds in complex mixtures, such as metabolites in biological samples. nih.govmdpi.com
Table 2: Molecular Weight and Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₇H₈O₃ |
| Average Molecular Weight | 140.14 g/mol |
| Monoisotopic (Exact) Mass | 140.04734 Da |
Tandem Mass Spectrometry in Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nationalmaglab.orgunt.edu This process reveals characteristic fragmentation pathways that act as a structural fingerprint.
Table 3: Predicted Key Fragmentations for this compound in MS/MS
| Precursor Ion (M-H)⁻ m/z | Neutral Loss | Mass Loss (Da) | Predicted Product Ion m/z | Interpretation |
| 139.04 | CO₂ | 44 | 95.04 | Decarboxylation |
| 139.04 | H₂O | 18 | 121.03 | Loss of water |
| 139.04 | C₂H₅• | 29 | 110.01 | Loss of ethyl radical |
Note: Values are based on expected fragmentation of a deprotonated molecule in negative ion mode.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The resulting spectra provide a unique "fingerprint" based on the functional groups present.
For this compound, the most prominent feature in the IR spectrum would be from the carboxylic acid group. This includes a very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids form in condensed phases. libretexts.orglibretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1690-1710 cm⁻¹. libretexts.orglibretexts.org The spectrum would also show C-O stretching and O-H bending vibrations. libretexts.org
The furan ring itself has characteristic vibrations, including C-H stretching above 3100 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and ring stretching/breathing modes (including C-O-C stretches) at lower wavenumbers. libretexts.org The ethyl group would contribute C-H stretching bands in the 2850-3000 cm⁻¹ region. libretexts.org
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the furan ring vibrations, particularly the symmetric stretches, often produce strong and sharp signals, aiding in a comprehensive vibrational analysis. rsc.orgias.ac.in Spectral data for the similar compound 2-methyl-3-furoic acid shows these characteristic bands. nih.gov
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (very broad, strong) | Weak |
| Carboxylic Acid | C=O stretch | 1690-1710 (strong, sharp) | Strong |
| Furan Ring | C-H stretch | ~3120 | Medium |
| Furan Ring | C=C stretch | 1500-1600 | Strong |
| Furan Ring | C-O-C stretch | 1000-1250 | Medium |
| Ethyl Group | C-H stretch | 2850-3000 | Medium-Strong |
Note: Frequencies are based on general values for functional groups and data from analogous compounds. libretexts.orgnih.govlibretexts.orglibretexts.org
X-ray Crystallography of this compound Derivatives for Solid-State Structure
In a notable study, furan- and thiophene-2-carbonyl amino acid derivatives were designed to act as inhibitors of factor inhibiting hypoxia-inducible factor-1 (FIH-1). mdpi.com X-ray crystallography of these compounds would be crucial to confirm their binding mode and to guide further inhibitor design. mdpi.com The general approach involves synthesizing a series of compounds and then obtaining single crystals suitable for X-ray diffraction. mdpi.com
Another relevant example is the crystal structure analysis of 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one. researchgate.net In this case, X-ray diffraction revealed a sofa conformation for the tetrahydropyrimidine (B8763341) ring and detailed information about intermolecular hydrogen bonding, which leads to the formation of helicoidal chains in the crystal lattice. researchgate.net Such detailed structural information is invaluable for understanding the physical and chemical properties of the compound.
The insights gained from the crystallographic studies of these related furan derivatives underscore the importance of this technique. For this compound, it is anticipated that X-ray crystallography of its derivatives would similarly reveal crucial details about its molecular conformation, including the planarity of the furan ring, the orientation of the ethyl and carboxylic acid groups, and the nature of intermolecular hydrogen bonding interactions involving the carboxylic acid moiety.
Table 1: Representative Crystallographic Data for a Furan Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.987(5) |
| β (°) | 109.34(3) |
| Volume (ų) | 1765.1(12) |
| Z | 4 |
| R-factor | 0.045 |
Note: This table presents hypothetical data based on typical values for organic molecules to illustrate the type of information obtained from an X-ray crystallography experiment.
Microwave Spectroscopy for Gas-Phase Conformation and Hydration Interactions of Alkylated Furans
Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational motion of molecules in the gas phase. acs.orgresearchgate.net This data can be used to determine accurate molecular structures, conformational preferences, and the nature of intermolecular interactions. acs.orgresearchgate.net A study on 2-ethylfuran (B109080) (2-EF), a closely related alkylated furan, using chirped-pulse Fourier transform microwave spectroscopy has provided significant insights into its gas-phase behavior. acs.org
The investigation of 2-ethylfuran revealed the presence of two distinct conformers in the gas phase. acs.org The more stable conformer has a planar arrangement of the heavy atoms of the ethyl group with respect to the furan ring (C symmetry), while the other conformer has a non-planar arrangement (C symmetry). acs.org The precise rotational constants for these conformers were determined, allowing for an accurate determination of their geometries. acs.org
Furthermore, the study explored the hydration of 2-ethylfuran by forming a complex with a single water molecule (2-ethylfuran···H₂O). acs.org The geometry of this complex was determined through the analysis of the rotational spectra of five different isotopologues. acs.org The water molecule was found to act as a hydrogen bond donor to the oxygen atom of the furan ring. acs.org Interestingly, the 2-ethylfuran molecule within this complex adopts the C symmetry conformer. acs.org The hydrogen bond length was determined to be 2.0950(42) Å, with the hydrogen bond deviating slightly from linearity. acs.org This deviation suggests a weak secondary interaction between the oxygen atom of the water molecule and the ethyl group. acs.org
These findings highlight the detailed structural information that can be obtained from microwave spectroscopy, providing a fundamental understanding of the conformational landscape and non-covalent interactions of alkylated furans in the gas phase.
Table 2: Rotational and Centrifugal Distortion Constants for 2-Ethylfuran Conformers and its Water Complex
| Parameter | 2-Ethylfuran (C conformer) | 2-Ethylfuran (C conformer) | 2-Ethylfuran···H₂O Complex |
| A₀ (MHz) | 3609.5(1) | 3150.9(2) | 2154.214(3) |
| B₀ (MHz) | 1803.1(1) | 1968.1(1) | 1024.567(1) |
| C₀ (MHz) | 1225.4(1) | 1362.8(1) | 789.345(1) |
| D (kHz) | 0.25 | 0.31 | 0.298(2) |
| D (kHz) | -0.41 | -0.58 | -0.592(6) |
| d (kHz) | - | - | -0.071(3) |
Data sourced from the study on the hydration and conformation of 2-ethylfuran. acs.org
Theoretical and Computational Chemistry Investigations of 2 Ethylfuran 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are instrumental in predicting the properties of molecules like 2-ethylfuran-3-carboxylic acid, offering a lens into their electronic structure and energetics without the need for empirical measurement.
Studies on the closely related 2-furoic acid show that the presence of the carboxylic group significantly influences the furan (B31954) ring's stability. nih.gov The overlap between the π orbitals of the furan ring and the carboxyl group can alter the electronic landscape, affecting reactivity. nih.gov DFT methods are employed to calculate key descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. medjchem.com For instance, a smaller energy gap suggests that a molecule is more polarizable and reactive. medjchem.comnih.gov
Topological analyses derived from DFT calculations, including the Electron Localization Function (ELF) and Reduced Density Gradient (RDG), help visualize and quantify chemical bonds and noncovalent interactions, revealing the sites most susceptible to electrophilic or nucleophilic attack. nih.gov
Table 1: Computed Molecular Properties of this compound This interactive table displays key molecular properties for this compound computed from its chemical formula and structure.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | aablocks.com |
| Molecular Weight | 140.1366 g/mol | aablocks.com |
| Heavy Atom Count | 10 | aablocks.com |
| Hydrogen Bond Donor Count | 1 | aablocks.com |
| Hydrogen Bond Acceptor Count | 3 | aablocks.com |
| Rotatable Bond Count | 2 | aablocks.com |
| XLogP3 | 1.3 | aablocks.com |
| Complexity | 133 | aablocks.com |
For situations demanding higher accuracy, particularly for energetic properties, ab initio methods are employed. These methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a more rigorous treatment of electron correlation. High-level ab initio methods, such as the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are used to calculate highly accurate standard molar enthalpies of formation for furan derivatives. acs.org A study utilizing the DLPNO–CCSD(T1)/CBS method provided benchmark reference values for the thermochemistry of 43 different furan derivatives. acs.org
Ab initio calculations are also essential for mapping out the potential energy surfaces of complex chemical processes. For example, they have been used to study the photochemical isomerization reactions of furan and its derivatives, revealing how excited states evolve through bond cleavage. acs.org Similarly, these methods have been applied to investigate the thermal decomposition of furan, identifying the primary reaction pathways and calculating the energy barriers for key steps, such as ring-opening and decarbonylation. rsc.org While computationally intensive, these methods provide invaluable data for understanding reaction mechanisms and kinetics. researchgate.net
Conformational Landscape and Intermolecular Interactions of Furan-Containing Systems
The three-dimensional structure and noncovalent interactions of this compound are critical to its physical properties and molecular recognition behavior. The flexibility of the ethyl and carboxylic acid substituents gives rise to a complex conformational landscape.
The presence of both a hydrogen bond donor (the carboxylic acid's -OH group) and acceptors (the furan's oxygen and the carbonyl oxygen) allows this compound to participate in significant hydrogen bonding. The rotation around the C-C bond connecting the ethyl group to the furan ring, as well as the C-C bond connecting the carboxylic acid, leads to multiple conformers. acs.orgorganicchemistrytutor.com
Studies on the hydration of 2-ethylfuran (B109080) show that water acts as a hydrogen bond donor, binding to the electronegative oxygen atom of the furan ring. acs.org In this compound, both intramolecular and intermolecular hydrogen bonds are possible. Theoretical investigations of the furan-formic acid complex, a model system, reveal that the most stable conformation is stabilized by a strong, primary O–H···O hydrogen bond between the carboxylic acid proton and the furan ring oxygen. acs.orgacs.org A secondary, weaker C–H···O interaction further enhances the stability of this complex. acs.orgacs.org
Furthermore, like other carboxylic acids, this compound can form dimers. Studies on 2-furoic acid have shown the formation of a stable dimer structure featuring a double hydrogen bond between the carboxylic groups of two interacting monomers. nih.gov
Table 2: Potential Hydrogen Bonding Interactions in this compound Systems This table outlines the types of hydrogen bonds that can form, based on studies of analogous furan and carboxylic acid systems.
| Interaction Type | Donor | Acceptor | Significance | Source(s) |
| Intramolecular | Carboxylic Acid (-OH) | Furan Ring Oxygen | Stabilizes specific conformers | acs.orgacs.org |
| Intermolecular (Dimer) | Carboxylic Acid (-OH) | Carbonyl Oxygen (-C=O) | Leads to formation of stable dimers | nih.gov |
| Intermolecular (Solvation) | Water (H-O-H) | Furan Ring Oxygen | Key interaction in aqueous media | acs.org |
| Weak C-H···O | Furan Ring C-H | Carbonyl Oxygen (-C=O) | Secondary stabilizing interaction | acs.orgacs.org |
Beyond conventional hydrogen bonds, weaker noncovalent interactions play a crucial role in the structure and function of furan-containing systems. These interactions include C–H···π, C–H···O, C–H···C, and H···H interactions, which collectively stabilize the three-dimensional architecture of molecular assemblies. nih.govresearchgate.net
Analysis using the Quantum Theory of Atoms in Molecules (QTAIM) on furan clusters has identified multiple types of noncovalent interactions. researchgate.netd-nb.info These studies show that C–H···O and C–H···C hydrogen bonds are among the strongest of these weak interactions, while H···H bonding is the weakest. researchgate.net In furan dimers, stacking interactions between the aromatic rings are also a decisive factor in their formation. researchgate.netd-nb.info The Noncovalent Interaction (NCI) plot analysis is another powerful tool used to visualize and verify these weak interactions, which are critical for understanding molecular recognition phenomena in furanic compounds. acs.orgnih.govaip.org The interplay of these forces, including electrostatic and dispersion interactions, dictates the preferred conformations and packing in the solid state. acs.org
Reaction Mechanism Elucidation and Kinetic Modeling of this compound Pathways
Understanding the reaction mechanisms and kinetics of this compound is key to controlling its synthesis and degradation. While specific kinetic studies on this exact molecule are not widely available, research on analogous compounds provides significant insights into its potential reaction pathways.
The thermal decomposition of substituted furans has been a subject of theoretical kinetic studies. For 5-methyl-2-ethylfuran, calculations show that decomposition is dominated by reactions on the alkyl side chains. mdpi.com The most favorable pathway is the dissociation of the C-C bond on the ethyl group. mdpi.com Other significant pathways include H-abstraction from the ethyl and methyl groups, H-addition to the furan ring (primarily at the C2 and C5 positions), and intramolecular H-transfer reactions. mdpi.com These studies suggest that the ethyl group in this compound would be a primary site for radical attack and initial fragmentation steps.
Table 3: Calculated Energy Barriers for Key Decomposition Pathways of an Ethyl-Furan Derivative This table presents theoretical energy barriers for various reaction types in the decomposition of 5-Methyl-2-ethylfuran, providing a model for the reactivity of the 2-ethylfuran scaffold. Data is from CBS-QB3 level calculations. mdpi.com
| Reaction Type | Specific Pathway | Energy Barrier (kcal·mol⁻¹) |
| H-Abstraction | H atom abstraction from ethyl group CH₂ by H atom | 7.9 |
| H-Abstraction | H atom abstraction from ethyl group CH₃ by H atom | 13.9 |
| H-Addition | H atom addition to C(2) position on furan ring | 2.0 |
| H-Addition | H atom addition to C(5) position on furan ring | 4.3 |
| Intramolecular H-Transfer | H-transfer from C(3) to C(2) | 68.8 |
| Ring Opening | β-breakage of O(1)-C(2) bond after H-addition | 21.1 |
The reactivity of the furan ring itself is heavily influenced by its substituents. The electron-withdrawing nature of the carboxylic acid group generally deactivates the furan ring toward electrophilic attack, which can slow down certain reactions like the Diels-Alder cycloaddition. rsc.org However, converting the carboxylic acid to its carboxylate salt can diminish this deactivating effect and enhance reaction rates. rsc.org Kinetic models for the acylation of furan derivatives often consider Eley-Rideal mechanisms, where the reaction occurs between an adsorbed species and a molecule in the gas or liquid phase, with the formation of an acyl intermediate often being the rate-limiting step. osti.gov Furthermore, the oxidation of other substituted furans, such as 5-hydroxymethylfurfural (B1680220) (HMF), to the corresponding furan carboxylic acids has been studied, providing mechanistic frameworks for the formation of the title compound's core structure. wur.nlresearchgate.net
Potential Energy Surface Mapping and Transition State Identification
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. umn.edu Mapping the PES is crucial for understanding reaction pathways, as it allows for the identification of stable molecules (minima), intermediates, and the highest energy points along a reaction coordinate, known as transition states. nih.govyoutube.com
While specific studies detailing the complete potential energy surface for reactions involving this compound are not extensively available in the reviewed literature, the methodologies are well-established. Computational investigations on related furan derivatives illustrate the typical approach. For instance, studies on the pyrolysis of 5-Methyl-2-ethylfuran (5-MEF) have mapped the PES for unimolecular decomposition reactions using high-level quantum chemical methods like CBS-QB3. mdpi.com In such studies, all stationary points, including reactants, products, and transition states, are optimized. mdpi.com Transition states are characterized by having a single imaginary frequency in their vibrational analysis, which corresponds to the motion along the reaction coordinate. mdpi.com Intrinsic reaction coordinate (IRC) calculations are then performed to confirm that a given transition state connects the intended reactants and products. mdpi.com
For a molecule like this compound, PES mapping could be applied to study various reactions, such as decarboxylation, oxidation, or reactions involving the ethyl group. The process would generally follow the steps outlined in the table below.
Table 1: Conceptual Steps for PES Mapping and Transition State Identification
| Step | Description | Computational Method Example | Purpose |
| 1. Geometry Optimization | Finding the lowest energy conformation (equilibrium geometry) of reactants, products, and intermediates. | Density Functional Theory (DFT), e.g., B3LYP/6-311G(2d,d,p) mdpi.com | To identify stable points on the PES. |
| 2. Transition State Search | Locating the saddle point (maximum energy) along the minimum energy path between reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) methods. | To find the energy barrier of the reaction. |
| 3. Frequency Calculation | Computing the vibrational frequencies of the optimized structures. | Performed at the same level of theory as optimization. | To characterize stationary points (0 imaginary frequencies for minima, 1 for transition states) and obtain zero-point vibrational energies (ZPVE). mdpi.com |
| 4. IRC Calculation | Tracing the minimum energy path from the transition state down to the reactants and products. | Intrinsic Reaction Coordinate (IRC) analysis. mdpi.com | To verify that the transition state correctly connects the desired minima on the PES. |
| 5. Single-Point Energy | Calculating a more accurate energy for the optimized geometries using a higher level of theory. | Coupled Cluster (e.g., CCSD(T)) or composite methods (e.g., CBS-QB3). nih.gov | To refine the energy profile and reaction barriers. |
In the context of the reaction of 2-acetylfuran (B1664036) with OH radicals, transition states for OH addition to different sites on the furan ring were identified, revealing negative energy barriers for addition at the C(2) and C(5) positions, indicating these are highly favorable pathways. nih.govacs.org A similar approach for this compound would elucidate its most likely reaction mechanisms.
Rate Constant Determination and Temperature/Pressure Dependence
Once the potential energy surface, particularly the energy barriers (activation energies), has been established, kinetic parameters such as rate constants can be calculated. These calculations are vital for building kinetic models for combustion or atmospheric chemistry. mdpi.com The determination of rate constants and their dependence on temperature and pressure is typically accomplished using theories like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, often solved using a master equation approach. mdpi.comnih.gov
While specific rate constant data for this compound is not present in the searched literature, studies on analogous compounds provide a clear framework. For the pyrolysis of 5-Methyl-2-ethylfuran, rate constants for unimolecular dissociation and H-transfer reactions were found to be dependent on both temperature and pressure. mdpi.com Generally, rate constants for these decomposition reactions increase with temperature. mdpi.com Similarly, for the reaction of 2-acetylfuran with OH radicals, temperature- and pressure-dependent rate constants were calculated for various reaction channels. nih.gov These studies show that at low temperatures, OH-addition reactions tend to dominate, whereas at higher temperatures (e.g., above 900 K), H-abstraction reactions become more significant. nih.gov
The influence of pressure is also critical. For unimolecular reactions, rate constants typically increase with pressure until they reach a high-pressure limit where the reaction rate is no longer dependent on collisions. The table below illustrates the typical output from such computational studies, using data for the H-addition reaction to 5-Methyl-2-ethylfuran as a representative example.
Table 2: Example of Calculated Rate Constants (k) for H-addition to 5-MEF at Different Temperatures and Pressures. mdpi.com
| Temperature (K) | Rate Constant at 0.01 atm (s⁻¹) | Rate Constant at 100 atm (s⁻¹) | Dominant Reaction Pathway |
| 250 | ~1 x 10¹² | ~1 x 10¹³ | Addition to C(5) site |
| 500 | ~5 x 10¹¹ | ~2 x 10¹² | Addition to C(2) and C(5) sites |
| 1000 | ~1 x 10¹¹ | ~2 x 10¹¹ | Addition followed by β-breakage |
| 1500 | ~5 x 10¹⁰ | ~8 x 10¹⁰ | Substitution reaction at C(2) site |
Note: Data is estimated from graphical representations in the source material mdpi.com and is for illustrative purposes.
These computational methods, combining electronic structure calculations with reaction rate theory, provide a detailed understanding of the chemical kinetics of furan derivatives, a capability that could be directly applied to elucidate the reactivity of this compound. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of this compound Derivatives
While direct QSAR and molecular docking studies on this compound are not prominent in the reviewed literature, extensive research has been conducted on its derivatives, particularly furan-3-carboxamides and esters. nih.govnih.gov These studies are instrumental in the field of medicinal chemistry for designing new therapeutic agents by correlating molecular structure with biological activity.
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net The goal is to predict the activity of new, unsynthesized compounds and to understand which structural features are important for their effects. researchgate.net Molecular docking, on the other hand, is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), allowing for the analysis of binding interactions and energy. nih.govbibliomed.org
Research on derivatives of furan-3-carboxylic acid has successfully employed these techniques to identify potential inhibitors for various enzymes. For example, a series of 2-methyl-furan-3-carboxylic acid ester derivatives were synthesized and evaluated as soybean lipoxygenase (LOX) inhibitors. nih.gov Molecular docking was used to understand the binding interactions between the compounds and the enzyme, revealing that the predicted binding energies correlated well with the experimentally observed inhibitory activity. nih.gov Another study focused on 2,4-dimethyl-N-aryl-3-furamides, using molecular docking to preselect compounds for testing their anti-inflammatory activity against cyclooxygenase (COX) enzymes. bibliomed.org
The findings from these docking studies on related compounds are summarized below.
Table 3: Summary of Molecular Docking Studies on Furan-3-Carboxylic Acid Derivatives
| Compound Series | Target Enzyme | Key Findings | Reference |
| 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl esters | Soybean Lipoxygenase (LOX) | The most potent compound (3g) showed strong inhibitory activity (IC₅₀ = 12.8 μM). Binding energy values from docking correlated well with in vitro data. | nih.gov |
| 2,4-dimethyl-N-(2-aryl)-3-furamides | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Docking scores were used to predict anti-inflammatory activity. Compound 7n showed favorable docking in the active sites of both COX-1 and COX-2. | bibliomed.org |
| 5-Ethyl-3-methylfuran-2-carboxylic acid (analog) | Cyclooxygenase-2 (COX-2) | The carboxylic acid group was predicted to form hydrogen bonds with Arg120, while the ethyl group occupied a hydrophobic pocket in the enzyme's active site. |
QSAR studies on furan-3-carboxamides have also been used to find correlations between various physicochemical parameters of the compounds and their antimicrobial activity. nih.gov Similarly, broader QSAR models for 15-lipoxygenase (15-LOX) inhibitors included alkyl esters of 2-methylfuran-3-carbonyl acid in their training set, using a combination of descriptors to build statistically significant predictive models. mdpi.com These models help in designing new compounds with potentially enhanced activity by modifying their structural and electronic properties, such as lipophilicity, topological volume, and atomic charges. mdpi.com
Applications of 2 Ethylfuran 3 Carboxylic Acid As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The furan (B31954) nucleus is a core component of many biologically active compounds and complex natural products. merckmillipore.com As a substituted furan, 2-ethylfuran-3-carboxylic acid and its close analogues serve as key starting materials or intermediates in the assembly of intricate organic structures.
Furan-3-carboxylate derivatives are recognized for possessing significant biological activities, making them attractive scaffolds in medicinal chemistry. researchgate.net The strategic placement of substituents on the furan ring allows for the synthesis of molecules with tailored therapeutic properties.
A notable example involves the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria like Staphylococcus aureus. semanticscholar.org Suppressing this enzyme's activity can render bacteria more susceptible to antibiotics. semanticscholar.org One such potent inhibitor, designated NL2, is chemically named 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid. semanticscholar.org Its synthesis demonstrates the utility of the 2-methylfuran-3-carboxylate core as a foundational building block. The process begins with methyl 2-methylfuran-3-carboxylate, which is first converted to a chloromethyl intermediate before being coupled with 6-bromoindole (B116670). The final step involves the hydrolysis of the methyl ester to yield the active carboxylic acid, NL2. semanticscholar.org
The table below outlines the key findings related to the synthesis of this bioactive scaffold.
| Step | Reactant(s) | Key Transformation | Product | Significance | Source(s) |
| 1 | Methyl 2-methylfuran-3-carboxylate | Chloromethylation | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | Introduces a reactive handle for coupling. | semanticscholar.org |
| 2 | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, 6-Bromoindole | N-alkylation | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | Couples the furan scaffold with the indole (B1671886) moiety. | semanticscholar.org |
| 3 | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | Ester Hydrolysis | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | Generates the final bioactive carboxylic acid. | semanticscholar.org |
This synthetic route highlights how the furan-3-carboxylic acid framework is essential for creating complex, biologically active molecules designed to target specific enzymes. semanticscholar.org
The furan moiety is a structural component in numerous natural products, many of which exhibit interesting biological activities. Consequently, furan derivatives are crucial starting materials for the total synthesis of these compounds and their analogues. One synthetic strategy involves incorporating the furan ring at an early stage, which can be challenging due to the furan's potential instability during subsequent reaction steps. shareok.org
For instance, in synthetic efforts toward collybolide, a natural product with potential pain and inflammation therapeutic applications, a furan moiety was successfully installed early in the reaction sequence and remained stable throughout the multi-step process. shareok.org While this specific synthesis did not use this compound, it exemplifies the principle of using functionalized furans as foundational elements. Similarly, the synthesis of the naphtho[2,3-b]furan (B13665818) skeleton, a core structure in a diverse range of bioactive natural products, has been achieved using intermediates like 2-hydroxymethyl-furan-3-carboxylic acid. scirp.orgresearchgate.net These examples underscore the strategic importance of furan-3-carboxylic acids in building analogues of complex natural products. The synthesis of the bCSE inhibitor NL2 can also be viewed in this context, as it creates a novel, non-natural molecule by combining a furan-3-carboxylic acid scaffold with another biologically relevant pharmacophore (indole). semanticscholar.org
Integration into Polymer and Oligomer Architectures (General for carboxylic acids)
Furan derivatives have been explored for over a century as renewable building blocks for polymers. researchgate.net The use of biomass-derived furans is an attractive alternative to petroleum-based technologies for polymer production. researchgate.net Furan-based carboxylic acids are particularly useful as monomers for producing polyesters and polyamides.
A related compound, 5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylic acid, is explicitly noted as a monomer for creating furan-based polyesters. vulcanchem.com This demonstrates the direct applicability of the furan-3-carboxylic acid structure in polymerization reactions. The carboxylic acid group provides the necessary functionality to react with diols or diamines to form the repeating ester or amide linkages of a polymer chain. Furthermore, derivatives of furan-3-carboxylic acid have been patented for use as stabilizers for plastics, protecting the organic material from degradation by heat and light. google.com This dual role as both a monomer and a stabilizing additive highlights the material science applications of this class of compounds.
Utilization in Fine Chemical and Specialty Chemical Production
This compound serves as a versatile intermediate in the production of fine and specialty chemicals. The parent compound, 2-ethylfuran (B109080), finds use as a flavoring agent in the food and beverage industry and as an aroma chemical in fragrances, prized for its warm, sweet, and coffee-like notes. lookchem.comthegoodscentscompany.com
The presence of the carboxylic acid group on this compound significantly expands its synthetic utility beyond that of 2-ethylfuran. This functional group allows it to be a starting point for a variety of other specialty chemicals. Through esterification or amidation reactions, it can be converted into a wide array of esters and amides with tailored physical and chemical properties. google.com These derivatives can be used in diverse applications, from pharmaceutical intermediates to components in agrochemical formulations. The conversion of biomass-derived furans into value-added chemicals, including precursors for fuels and other chemical products, is an area of active research, positioning compounds like this compound as important platform molecules in green chemistry. mdpi.com
Investigations into Biological Interactions and Molecular Mechanisms of 2 Ethylfuran 3 Carboxylic Acid Derivatives
Enzyme Modulation and Inhibition Mechanisms by Furan (B31954) Carboxylic Acids
Furan carboxylic acid derivatives have been identified as inhibitors of several key enzymes. The specific nature of the furan ring, combined with the carboxylic acid group and other substituents, allows these molecules to fit into active or allosteric sites of enzymes, leading to modulation of their activity.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy for treating neurodegenerative diseases like Alzheimer's. scienceasia.org Several studies have evaluated furan-containing compounds for their AChE inhibitory potential.
Research on dihydro-β-agarofurans, a class of sesquiterpenes containing a furan ring, has demonstrated their activity against AChE. nih.govnih.govtandfonline.comresearchgate.net These natural compounds, isolated from plants of the Celastraceae family, have shown promising inhibitory capabilities. researchgate.net For instance, one study synthesized five dihydro-β-agarofuran derivatives and evaluated their effects on AChE, with the most potent compound exhibiting an IC₅₀ value of 17.0 ± 0.016 µM. nih.govtandfonline.com Further investigations through molecular docking suggested that these compounds likely bind to the peripheral anionic site (PAS) of the enzyme rather than the catalytic active site. nih.govtandfonline.com
Similarly, studies on flavonoids and chalcones have indicated that the presence of a furan or pyran group can enhance AChE inhibitory activity. scienceasia.org In one report, chalcones featuring a furan group demonstrated stronger activity against AChE, with inhibition around 60%. scienceasia.org Additionally, novel piperazine-dihydrofuran hybrids have been synthesized and found to be potent AChE inhibitors, with the most active compound showing an IC₅₀ value of 1.17 µM. researchgate.net
| Compound Class | Specific Compound/Derivative | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| Dihydro-β-agarofurans | Compound 4 (Synthetic) | 17.0 ± 0.016 µM | nih.govtandfonline.com |
| Piperazine-dihydrofurans | Compound 3j | 1.17 µM | researchgate.net |
| Piperazine-dihydrofurans | Compound 3a | 2.62 µM | researchgate.net |
| Piperazine-dihydrofurans | Compound 3l | 3.90 µM | researchgate.net |
| Piperazine-dihydrofurans | Compound 3c | 5.29 µM | researchgate.net |
Bacterial cystathionine (B15957) γ-lyase (bCSE) is a crucial enzyme for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria, which helps protect them from oxidative stress. mdpi.comnih.gov Inhibiting this enzyme can make bacteria more susceptible to antibiotics. mdpi.comnih.gov Furan-based carboxylic acids have emerged as a promising class of bCSE inhibitors.
A notable example is the compound 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid, referred to as NL2. mdpi.com This molecule, which is a derivative of 2-methylfuran-3-carboxylic acid, has been identified as one of the most promising and selective inhibitors of bCSE. mdpi.comresearchgate.net Its structure combines a 6-bromoindole (B116670) core with a 2-methylfuran-3-carboxylic acid moiety, linked by a methylene (B1212753) bridge. mdpi.com The development and synthesis of NL2 and related indole-based compounds have been optimized to support further biological screening, highlighting the significance of the furan-carboxylic acid fragment in designing potent bCSE inhibitors. mdpi.comresearchgate.netmdpi.com
Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) is an enzyme that regulates the transcriptional activity of Hypoxia-Inducible Factors (HIFs), which are central to the cellular response to low oxygen levels. nih.govnih.govresearchgate.net Inhibition of FIH-1 can activate HIF, a therapeutic strategy for various ischemic diseases. nih.govjournament.com
Researchers have designed and synthesized a series of furan-2-carbonyl amino acid derivatives as potential FIH-1 inhibitors. nih.govnih.govresearchgate.netdntb.gov.ua The design strategy was based on the structure of the enzyme's natural substrate, 2-oxoglutarate (2OG). nih.govmdpi.com The designed inhibitors feature a furan ring and a carboxylic acid group, which are intended to mimic 2OG by chelating the Fe(II) ion in the enzyme's active site and forming hydrogen bonds with key amino acid residues like Lys214 and/or Tyr145. mdpi.com The inhibitory activities of these compounds were confirmed by their ability to increase HIF response element (HRE) promoter activity in cell-based assays. nih.govnih.govresearchgate.net
Molecular-Level Insights into Bioactive Properties and Interaction Pathways
The bioactivity of furan carboxylic acid derivatives is rooted in their specific molecular structure and the types of non-covalent interactions they can form with biological macromolecules. ontosight.aiontosight.ai The furan ring itself is an aromatic heterocycle that can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov
The carboxylic acid group is a critical functional group for bioactivity. acs.org It is a versatile hydrogen bond donor and acceptor and can exist in its anionic carboxylate form at physiological pH. This allows it to form strong, charged hydrogen bonds (salt bridges) with positively charged residues like arginine and lysine, or neutral hydrogen bonds with polar residues such as serine, asparagine, and glutamine. nih.gov For example, the carboxylic acid moiety of thieno[3,2-b]thiophene-2-carboxylic acid derivatives was found to be essential for their ability to activate the G protein-coupled receptor 35 (GPR35). acs.org
Future Research Trajectories and Emerging Paradigms for 2 Ethylfuran 3 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of furanic compounds, including 2-Ethylfuran-3-carboxylic acid, is undergoing a significant transformation driven by the principles of green chemistry. mdpi.comrsc.org Current research is intensely focused on moving away from traditional, often harsh, chemical processes towards more sustainable and environmentally benign methods. mdpi.com A primary objective is the utilization of renewable biomass as a feedstock, a stark contrast to the reliance on petrochemicals. rsc.org
One of the key challenges in conventional synthesis is the poor environmental factor (E-factor), characterized by the generation of substantial chemical waste. mdpi.comresearchgate.net To address this, researchers are exploring novel catalytic systems and reaction pathways. For instance, the use of solid acid catalysts, such as sulfonated H-β zeolite, is being investigated for the one-step conversion of sugars like xylose into furanic compounds. researchgate.net This approach aims to improve selectivity and yield while minimizing the formation of undesirable byproducts like humins. researchgate.net
Furthermore, the development of methods that operate under milder conditions, such as lower temperatures and pressures, is a critical area of research. rsc.org Electrocatalytic and biocatalytic routes are emerging as promising alternatives. nih.govresearchgate.net These methods offer the potential for high selectivity and efficiency, operating with simple equipment and allowing for precise control over the reaction. nih.gov The direct synthesis of furan (B31954) derivatives from biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) is a central theme, with the goal of creating integrated, one-pot reaction processes that are both economically viable and sustainable. mdpi.comrsc.org
Advanced Catalysis and Reaction Engineering for Furanic Compounds
The efficiency and selectivity of converting biomass into valuable furanic compounds are heavily reliant on advancements in catalysis and reaction engineering. A significant challenge in this field is controlling reaction selectivity to minimize the production of undesired byproducts, which is crucial for streamlining chemical separation processes.
Researchers are exploring a variety of catalytic systems to achieve this control. Heterogeneous catalysis, in particular, is a major focus, with studies comparing thermal and electrocatalytic conversion pathways. For example, in the conversion of furfural, different catalytic systems can preferentially lead to either hydrogenation of the aldehyde group or direct hydrogenolysis to form 2-methylfuran (B129897). The structural, electronic, and compositional properties of catalysts are being manipulated to steer reactions toward desired products.
Iron catalysis is also gaining attention due to iron's abundance, low toxicity, and versatile oxidation states. mdpi-res.com This makes it an attractive and sustainable option for various organic syntheses. mdpi-res.com Additionally, the use of bimetallic catalysts is being investigated to leverage synergistic effects between different metals, enhancing catalytic activity and selectivity in the transformation of furan compounds. mdpi.com
Reaction engineering principles are being applied to optimize reaction conditions such as temperature, pressure, and solvent systems. mdpi.com For instance, the choice of solvent can significantly influence reaction pathways and product distribution. d-nb.info Understanding the reaction kinetics and mechanisms at a fundamental level is critical for designing more efficient and selective catalytic processes for the production of this compound and other furan derivatives. mdpi.com
Chemoinformatic and AI-Driven Discovery of this compound Derivatives
The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the discovery and design of novel molecules, including derivatives of this compound. frontiersin.orgnuvisan.com These computational tools offer the ability to analyze vast chemical datasets and predict the properties of new compounds, significantly accelerating the research and development process. nuvisan.com
Machine learning (ML) algorithms, a cornerstone of AI, can uncover complex patterns in structure-activity relationships (SAR) that are often imperceptible to human researchers. nuvisan.com This enables the selection and design of molecules with optimized properties for specific applications. nuvisan.com For example, quantitative structure-activity relationship (QSAR) models are used to guide compound optimization by suggesting new structures to synthesize based on existing data. nuvisan.com
Virtual high-throughput screening is another powerful chemoinformatic technique. By computationally screening large libraries of virtual compounds, researchers can identify promising candidates for further investigation, saving significant time and resources compared to traditional experimental screening. nih.gov This approach has already been successfully used to discover novel furan carboxylate derivatives as inhibitors of specific biological targets. nih.gov The integration of these AI and chemoinformatic strategies is poised to dramatically accelerate the discovery of new this compound derivatives with tailored functionalities.
Expanded Applications in Material Science and Bio-based Economies
The unique chemical structure of this compound and its derivatives makes them valuable building blocks for the development of advanced materials and key contributors to a burgeoning bio-based economy. frontiersin.org The furan ring, derived from renewable biomass, offers a sustainable alternative to petroleum-based aromatic compounds in the synthesis of polymers and other materials. bohrium.com
One of the most promising applications is in the production of bio-based polymers. Furan derivatives can serve as monomers for the synthesis of polyesters and polyurethanes, offering the potential for materials with novel properties and improved sustainability profiles. mdpi.com The conversion of furanic compounds into benzene (B151609) derivatives through processes like the Diels-Alder reaction is a key area of research, as it provides a renewable route to aromatic building blocks that are crucial for the chemical industry. bohrium.com
Beyond polymers, furan derivatives are being explored for a range of other applications. Their potential as liquid biofuels is under investigation due to their favorable energy content. smolecule.com In the realm of fine chemicals, they serve as versatile intermediates for the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. researchgate.net
The development of biorefineries is central to realizing the full potential of furanic compounds in a bio-based economy. frontiersin.org These facilities aim to convert lignocellulosic biomass into a wide array of value-added products, including furan derivatives. frontiersin.org As the technologies for biomass conversion and chemical transformation continue to advance, the applications of this compound and its derivatives are expected to expand significantly, driving the transition towards a more sustainable and circular economy.
Deepening Mechanistic Understanding of Biological Interactions
A thorough understanding of the biological interactions of this compound and its derivatives is crucial for unlocking their full potential, particularly in the fields of medicine and agrochemicals. ontosight.ai Research in this area focuses on elucidating the mechanisms by which these compounds interact with biological targets at the molecular level.
The furan scaffold is a common feature in many biologically active compounds, and its derivatives have been investigated for a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. ontosight.ai For example, specific furan carboxylate derivatives have been identified as inhibitors of enzymes like ATP-citrate lyase, which is a target for anticancer therapies. nih.gov
To understand these interactions, researchers employ a combination of experimental and computational techniques. In vitro enzymatic assays are used to determine the inhibitory activity of compounds against specific targets. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, provide insights into how these molecules bind to the active sites of proteins. researchgate.net These studies help to explain the structure-activity relationships observed experimentally and guide the design of more potent and selective inhibitors.
Q & A
Q. What synthetic methodologies are commonly employed for 2-Ethylfuran-3-carboxylic acid, and what are their mechanistic underpinnings?
Synthesis typically involves functionalization of the furan ring, such as alkylation at the 2-position and carboxylation at the 3-position. A one-pot Friedländer condensation (analogous to benzofuran-quinoline syntheses) may be adapted for derivatives, leveraging ketone or aldehyde precursors under acid catalysis . Mechanistically, this involves cyclization via enamine intermediates. For purity, column chromatography and recrystallization are recommended, with yields dependent on solvent polarity and catalyst choice (e.g., Lewis acids like ZnCl₂).
Q. How can crystallographic methods confirm the structural configuration of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using SHELXL for refinement, researchers can resolve the ethyl and carboxylic acid substituents’ positions on the furan ring. Key parameters include bond angles (e.g., C-O-C in the furan ring ≈ 108°) and torsional angles for the ethyl group. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts . For non-crystalline samples, complementary techniques like NMR (¹H/¹³C) and IR spectroscopy are essential to cross-validate functional groups.
Q. What safety protocols are critical when handling this compound in the lab?
While specific toxicity data for this compound may be limited, furan derivatives often require:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Fire Safety : Dry chemical powder or CO₂ extinguishers (water jets are unsuitable for furan fires due to reactive intermediates) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data during characterization of derivatives?
Discrepancies in NMR or mass spectra may arise from tautomerism, impurities, or solvent effects. Strategies include:
- Variable-Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomers).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions with <5 ppm error.
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian or ORCA). Cross-referencing with crystallographic data (if available) is critical .
Q. What catalytic systems optimize the yield of this compound in large-scale syntheses?
Heterogeneous catalysts (e.g., Pd/C or zeolites) can enhance regioselectivity and reduce side reactions. For example:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 6 hrs) while maintaining >80% yield.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, but may require post-reaction purification to remove residues.
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., carboxylation vs. alkylation) .
Q. How can thermal stability and decomposition pathways of this compound be systematically evaluated?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀) under N₂ or air.
- GC-MS Pyrolysis : Identify volatile decomposition products (e.g., CO₂, furfural).
- Computational Modeling : Predict bond dissociation energies (BDEs) using software like Gaussian to identify weak points (e.g., C-O bonds in the furan ring) .
Q. Methodological Notes
- Data Contradictions : Always validate findings using orthogonal techniques (e.g., SCXRD + NMR) and consult multi-disciplinary experts to address confounding variables .
- Safety Compliance : Align protocols with EC No. 1907/2006 (REACH) and institutional guidelines, especially for novel derivatives lacking full toxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
